molecular formula C28H29NO3 B420880 (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B420880
M. Wt: 427.5g/mol
InChI Key: MLVAAFTVDLTTCG-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one typically involves the condensation of a furylmethylene precursor with a biphenyl derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethylene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the oxazole ring or the biphenyl moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylene oxides, while reduction could produce biphenyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, oxazole derivatives are studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their efficacy in treating diseases and their mechanism of action at the molecular level.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: A simpler analog with a phenyl group instead of the biphenyl moiety.

    4-(2-furylmethylene)-2-(4’-methyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: A similar compound with a methyl group on the biphenyl ring.

    4-(2-furylmethylene)-2-(4’-ethyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: An analog with an ethyl group on the biphenyl ring.

Uniqueness

The uniqueness of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the octyl group on the biphenyl ring can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5g/mol

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-[4-(4-octylphenyl)phenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C28H29NO3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)27-29-26(28(30)32-27)20-25-10-8-19-31-25/h8,10-20H,2-7,9H2,1H3/b26-20-

InChI Key

MLVAAFTVDLTTCG-QOMWVZHYSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=N/C(=C\C4=CC=CO4)/C(=O)O3

SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3

Origin of Product

United States

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